Cas no 1805570-53-9 (3,6-Bis(trifluoromethyl)-2-formylbenzoyl chloride)
3,6-Bis(trifluoromethyl)-2-formylbenzoyl chloride Chemical and Physical Properties
Names and Identifiers
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- 3,6-Bis(trifluoromethyl)-2-formylbenzoyl chloride
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- Inchi: 1S/C10H3ClF6O2/c11-8(19)7-4(3-18)5(9(12,13)14)1-2-6(7)10(15,16)17/h1-3H
- InChI Key: VYLZHHLVXLZWMM-UHFFFAOYSA-N
- SMILES: ClC(C1C(C=O)=C(C(F)(F)F)C=CC=1C(F)(F)F)=O
Computed Properties
- Exact Mass: 303.9725760 g/mol
- Monoisotopic Mass: 303.9725760 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 19
- Rotatable Bond Count: 2
- Complexity: 364
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.7
- Topological Polar Surface Area: 34.1
- Molecular Weight: 304.57
3,6-Bis(trifluoromethyl)-2-formylbenzoyl chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A014000789-1g |
3,6-Bis(trifluoromethyl)-2-formylbenzoyl chloride |
1805570-53-9 | 97% | 1g |
1,490.00 USD | 2021-06-22 |
3,6-Bis(trifluoromethyl)-2-formylbenzoyl chloride Related Literature
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Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
Additional information on 3,6-Bis(trifluoromethyl)-2-formylbenzoyl chloride
Introduction to 3,6-Bis(trifluoromethyl)-2-formylbenzoyl chloride (CAS No. 1805570-53-9)
3,6-Bis(trifluoromethyl)-2-formylbenzoyl chloride, identified by the CAS number 1805570-53-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the class of benzoyl chlorides, characterized by the presence of a formyl group (-CHO) and multiple trifluoromethyl (-CF₃) substituents on the benzene ring. The unique structural features of this molecule make it a valuable intermediate in synthetic chemistry, particularly in the development of novel bioactive molecules.
The trifluoromethyl group is a key structural moiety in this compound, contributing to its distinct electronic and steric properties. The electron-withdrawing nature of the trifluoromethyl group enhances the reactivity of the formyl and carbonyl groups, making it an excellent candidate for further functionalization. This property is particularly useful in medicinal chemistry, where such modifications can improve metabolic stability, binding affinity, and overall pharmacological activity.
3,6-Bis(trifluoromethyl)-2-formylbenzoyl chloride finds applications in various synthetic pathways, including the preparation of heterocyclic compounds and the development of advanced drug candidates. The formyl group serves as a versatile handle for condensation reactions, allowing for the formation of Schiff bases, imines, and other functional derivatives. These derivatives are often explored for their potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
In recent years, there has been growing interest in the use of trifluoromethyl-containing compounds due to their favorable pharmacokinetic profiles. The introduction of fluorine atoms into drug molecules can lead to increased lipophilicity, reduced metabolic clearance, and enhanced binding to biological targets. This has led to the investigation of 3,6-Bis(trifluoromethyl)-2-formylbenzoyl chloride as a building block for next-generation therapeutics.
One notable application of this compound is in the synthesis of fluorinated heterocycles, which are known for their broad spectrum of biological activities. For instance, studies have demonstrated that trifluoromethylated benzene derivatives can exhibit potent inhibitory effects on various enzymes and receptors involved in disease pathways. The versatility of 3,6-Bis(trifluoromethyl)-2-formylbenzoyl chloride allows researchers to explore diverse structural motifs and optimize them for specific therapeutic purposes.
The chemical reactivity of 3,6-Bis(trifluoromethyl)-2-formylbenzoyl chloride is further enhanced by its ability to undergo nucleophilic addition reactions at both the formyl and carbonyl positions. This dual reactivity makes it an ideal candidate for constructing complex molecular architectures through multi-step synthetic sequences. Researchers have leveraged these properties to develop novel scaffolds with improved pharmacological properties compared to their non-fluorinated counterparts.
Recent advancements in computational chemistry have also facilitated the design and optimization of molecules derived from 3,6-Bis(trifluoromethyl)-2-formylbenzoyl chloride. Molecular modeling techniques allow researchers to predict the binding modes and interactions of these compounds with biological targets, enabling rational drug design. This approach has been particularly successful in identifying lead compounds with high affinity and selectivity for therapeutic targets.
The synthesis of 3,6-Bis(trifluoromethyl)-2-formylbenzoyl chloride itself presents an interesting challenge due to its complex structure. However, modern synthetic methodologies have made it more accessible than ever before. Techniques such as palladium-catalyzed cross-coupling reactions and fluorination methods have been employed to construct the desired trifluoromethylated benzene core efficiently. These advancements have not only improved yield but also reduced the environmental impact of its production.
In conclusion,3,6-Bis(trifluoromethyl)-2-formylbenzoyl chloride (CAS No. 1805570-53-9) represents a promising tool in pharmaceutical research due to its unique structural features and versatile reactivity. Its applications in synthesizing fluorinated heterocycles and exploring novel drug candidates highlight its importance in advancing medicinal chemistry. As research continues to uncover new therapeutic opportunities,trifluoromethyl-containing compounds like this one will undoubtedly play a crucial role in developing next-generation treatments for various diseases.
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